6-Chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]pyridine-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains a pyridine ring, a piperidine ring, and a thiophene ring . These types of structures are often found in pharmaceutical compounds and could potentially have biological activity .
Molecular Structure Analysis
The molecule contains several functional groups and heterocyclic rings, which can greatly influence its chemical properties and potential biological activity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in the molecule. For example, the amide group could potentially undergo hydrolysis, and the aromatic rings might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-16-5-1-4-15(20-16)17(22)19-11-13-6-8-21(9-7-13)12-14-3-2-10-23-14/h1-5,10,13H,6-9,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMYBICCKYLFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC(=CC=C2)Cl)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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